molecular formula C7H3ClN2O2S B145300 4-Chloro-3-nitrophenyl isothiocyanate CAS No. 127142-66-9

4-Chloro-3-nitrophenyl isothiocyanate

Cat. No. B145300
M. Wt: 214.63 g/mol
InChI Key: ZXGZBHIDSJXKLE-UHFFFAOYSA-N
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Description

4-Chloro-3-nitrophenyl isothiocyanate is a chemical compound that is part of a broader class of isothiocyanates, which are known for their applications in the synthesis of various organic compounds, including pharmaceuticals. The isothiocyanate group (-N=C=S) is a functional group characterized by a nitrogen atom bonded to a carbon atom, which in turn is double-bonded to a sulfur atom. This group is highly reactive and can participate in a variety of chemical reactions, making it a valuable moiety in organic synthesis.

Synthesis Analysis

The synthesis of isothiocyanate derivatives, including those related to 4-Chloro-3-nitrophenyl isothiocyanate, has been described as efficient, mild, and chemoselective. A novel protocol for the synthesis of these derivatives has been successfully applied in the synthesis of the anthelmintic drug 4-isothiocyanato-4′-nitrodiphenyl ether and its analogs . This suggests that similar methodologies could potentially be adapted for the synthesis of 4-Chloro-3-nitrophenyl isothiocyanate.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole, has been analyzed through crystallography. The dihedral angles between the chloro-nitrophenyl ring and the thiazole ring in this compound are minimal, indicating a planar structure that could influence the reactivity and physical properties of the molecule . This structural information can be crucial when predicting the behavior of similar compounds like 4-Chloro-3-nitrophenyl isothiocyanate in various chemical environments.

Chemical Reactions Analysis

Isothiocyanates are known to undergo a range of chemical reactions due to their reactive functional group. For instance, 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole, a compound with a similar reactive chloro-nitrophenyl moiety, can undergo ring opening to produce a thioketene intermediate. This intermediate can further react with nucleophiles to form various heterocyclic compounds, demonstrating the versatility of the chloro-nitrophenyl group in chemical synthesis . This reactivity is likely to be shared by 4-Chloro-3-nitrophenyl isothiocyanate, allowing for its use in the synthesis of a wide range of organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of isothiocyanates are influenced by their molecular structure. The presence of electronegative atoms such as chlorine and nitrogen in the 4-Chloro-3-nitrophenyl group is expected to impact the compound's boiling point, solubility, and stability. The intermolecular interactions, such as hydrogen bonding, observed in related compounds could also be present in 4-Chloro-3-nitrophenyl isothiocyanate, affecting its crystalline structure and solubility in various solvents.

Scientific Research Applications

1. Catalyst in Organic Synthesis

4-Nitrophenyl esters, closely related to 4-Chloro-3-nitrophenyl isothiocyanate, are used in isothiourea-catalyzed enantioselective addition to iminium ions. This process is integral in organic synthesis, where 4-nitrophenyl esters demonstrate superior reactivity compared to other aryl esters, contributing to the synthesis of β-amino amide products (Arokianathar et al., 2018).

2. Antimicrobial and Antifungal Properties

4-Chloro-3-nitrophenyl isothiocyanate derivatives exhibit significant antimicrobial and antifungal activities. They have been used in synthesizing compounds that demonstrate substantial activity against a range of human cancer cell lines, highlighting their potential in pharmaceutical applications (Bielenica et al., 2018).

3. Analytical Chemistry Applications

In the field of analytical chemistry, derivatives of 4-Chloro-3-nitrophenyl isothiocyanate are employed in pre-columnar derivatization of glutathione for high-performance liquid chromatography. This technique is crucial for the quantitative determination of glutathione, an important biochemical compound (Alexeeva et al., 2018).

4. DNA Binding Studies

Compounds derived from 4-Chloro-3-nitrophenyl isothiocyanate have been studied for their interaction with DNA. These studies are vital for understanding the anti-cancer potencies of these compounds, as their binding with DNA can reveal potential therapeutic applications (Tahir et al., 2015).

5. Organocatalysis in Chemical Reactions

In organocatalysis, derivatives of 4-Chloro-3-nitrophenyl isothiocyanate have been employed as effective catalysts. Their application in transesterification reactions demonstrates their versatility in facilitating various chemical transformations (Ishihara et al., 2008).

Safety And Hazards

When handling 4-Chloro-3-nitrophenyl isothiocyanate, personal protective equipment and face protection should be worn. It’s important to avoid dust formation and to avoid breathing vapors, mist, or gas. Adequate ventilation should be ensured .

properties

IUPAC Name

1-chloro-4-isothiocyanato-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2S/c8-6-2-1-5(9-4-13)3-7(6)10(11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGZBHIDSJXKLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=S)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20155440
Record name 4-Chloro-3-nitrophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20155440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-nitrophenyl isothiocyanate

CAS RN

127142-66-9
Record name 1-Chloro-4-isothiocyanato-2-nitrobenzene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-nitrophenyl isothiocyanate
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Record name 4-Chloro-3-nitrophenyl isothiocyanate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 127142-66-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TW Schultz, M Hewitt, TI Netzeva… - QSAR & Combinatorial …, 2007 - Wiley Online Library
There are many issues relating to the use of Quantitative Structure–Activity Relationships (QSARs) to make predictions for regulatory purposes. Among those issues, characterization of …
Number of citations: 81 onlinelibrary.wiley.com

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